4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]- is a complex organic compound with the molecular formula and a molecular weight of approximately 342.38 g/mol. This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring structure. Its chemical structure features a phenylmethoxy group, contributing to its unique properties and potential biological activities. The compound is also known for its presence in various natural products and synthetic derivatives, making it a subject of interest in both medicinal chemistry and material science .
The reactivity of 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]- is primarily governed by the presence of functional groups within its structure. Key reactions include:
These reactions are essential for modifying the compound's properties for various applications.
Research has indicated that 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]- exhibits several biological activities:
These biological activities make it a candidate for further pharmacological studies and development.
Several synthesis methods have been reported for 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-:
These methods highlight the versatility in synthesizing this compound for research and application purposes.
The applications of 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]- span various fields:
Interaction studies involving 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]- focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dihydrochrysin | Exhibits strong antioxidant properties | |
| Galangin | Known for anti-inflammatory effects | |
| Pinocembrin | Exhibits neuroprotective properties |
These compounds are notable for their similar structural frameworks but differ in their functional groups and biological activities. The uniqueness of 4H-1-Benzopyran-4-one lies in its specific phenylmethoxy substitution, which may enhance its biological activity compared to these related compounds .